GSK1940029

Description

Properties

IUPAC Name |

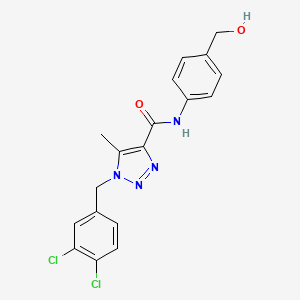

1-[(3,4-dichlorophenyl)methyl]-N-[4-(hydroxymethyl)phenyl]-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O2/c1-11-17(18(26)21-14-5-2-12(10-25)3-6-14)22-23-24(11)9-13-4-7-15(19)16(20)8-13/h2-8,25H,9-10H2,1H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRGSFYTPBYCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK1940029

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1940029 is a potent and selective inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its core pharmacology, preclinical evidence, and the underlying signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)

This compound exerts its pharmacological effects by directly targeting and inhibiting the enzymatic activity of Stearoyl-CoA Desaturase (SCD). SCD is a key rate-limiting enzyme in the de novo synthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively. This desaturation step is crucial for the formation of various lipid species, including triglycerides, cholesterol esters, and phospholipids, which are essential components of cell membranes and lipid signaling molecules.

By inhibiting SCD, this compound disrupts this fundamental process, leading to a decrease in the cellular pool of MUFAs and a relative increase in SFAs. This shift in the SFA/MUFA ratio alters lipid homeostasis and can induce a range of cellular responses, including reduced lipid synthesis, induction of apoptosis, and modulation of signaling pathways involved in cell proliferation and metabolism.

Quantitative Data

| Parameter | Value | Target | Source |

| IC50 | Not publicly available | Stearoyl-CoA Desaturase (SCD) | [1][2][3][4][5] |

Preclinical Evidence: Sebaceous Gland Atrophy

Topical application of this compound has been shown to induce sebaceous gland atrophy in preclinical models. In a study involving Crl:NMRI(Han) mice, twice-daily topical application of this compound formulated as a 0.3% and 2% gel resulted in observable atrophy of the sebaceous glands. This finding is consistent with the known role of SCD1 in lipid synthesis within sebocytes, the primary cells of the sebaceous gland. The reduction in MUFA synthesis due to SCD1 inhibition by this compound leads to a decrease in the production of sebum components like triglycerides and wax esters, ultimately causing a reduction in the size and activity of the sebaceous glands.

Signaling Pathways

The inhibition of SCD1 by this compound has been shown to modulate key cellular signaling pathways, primarily in the context of oncology research. These pathways are often dysregulated in various diseases and represent potential therapeutic targets.

SCD1-Mediated Lipid Synthesis Pathway

The primary pathway affected by this compound is the de novo lipogenesis pathway. The diagram below illustrates the central role of SCD1 in this process and the point of inhibition by this compound.

Downstream Signaling Effects

Inhibition of SCD1 and the subsequent alteration of the cellular lipid profile can impact downstream signaling pathways such as the AKT and AMP-activated protein kinase (AMPK) pathways. These pathways are crucial regulators of cell growth, proliferation, and metabolism. While the precise mechanisms in skin cells are still under investigation, studies in cancer cells have provided insights into these connections.[6][7]

Experimental Protocols

In Vitro SCD1 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on SCD1 in a cellular context.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells or other relevant cell lines are cultured to confluence in appropriate growth medium.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

-

Substrate Addition: A radiolabeled saturated fatty acid, such as [1-14C]stearic acid, is added to the culture medium and incubated for a further period (e.g., 4-6 hours) to allow for its conversion to monounsaturated fatty acids.

-

Lipid Extraction: Total cellular lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).

-

Analysis: The extracted lipids are saponified and the resulting fatty acids are methylated. The radiolabeled fatty acid methyl esters are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a radioactivity detector.

-

Data Analysis: The percentage of conversion of [14C]stearic acid to [14C]oleic acid is calculated. The IC50 value for this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical Model of Sebaceous Gland Atrophy

Objective: To evaluate the in vivo effect of topical this compound on sebaceous gland morphology.

Methodology:

-

Animal Model: Crl:NMRI(Han) mice are used for the study.

-

Formulation: this compound is formulated as a gel at concentrations of 0.3% and 2% (w/w). A vehicle control gel is also prepared.

-

Dosing Regimen: A defined area on the dorsal skin of the mice is shaved. The this compound gel or vehicle control is applied topically to the shaved area twice daily for a specified duration (e.g., 14-28 days).

-

Histological Analysis: At the end of the treatment period, skin biopsies are collected from the treated and control areas. The tissue samples are fixed, processed, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E).

-

Evaluation: The stained skin sections are examined microscopically to assess the morphology and size of the sebaceous glands. A semi-quantitative scoring system can be used to evaluate the degree of sebaceous gland atrophy.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a selective inhibitor of SCD1 that effectively disrupts de novo lipogenesis. Its mechanism of action, centered on the reduction of monounsaturated fatty acids, has demonstrated clear preclinical efficacy in inducing sebaceous gland atrophy. The modulation of downstream signaling pathways, such as AKT and AMPK, suggests broader therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other SCD1 inhibitors. Further research into the precise signaling cascades in specific cell types, such as keratinocytes and sebocytes, will be crucial for fully elucidating its therapeutic applications in dermatology and other fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (SCD inhibitor 1) | Stearoyl-coa Desaturase 抑制剂 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GSK1940029: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1940029 is a potent and selective inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism. SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. This conversion is crucial for the formation of triglycerides, cholesterol esters, and membrane phospholipids. The dysregulation of SCD activity has been implicated in a variety of metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease, as well as in the pathology of certain cancers and skin conditions like acne. As such, SCD has emerged as a compelling therapeutic target for drug discovery and development.

This compound was identified as a promising SCD inhibitor with potential applications in treating conditions associated with elevated lipid levels. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, based on publicly available information.

Discovery and Biological Activity

Preclinical and Clinical Investigations

Preclinical studies in mice demonstrated that topical application of this compound gel resulted in sebaceous gland atrophy, highlighting its potential for treating acne vulgaris. Subsequently, this compound has been investigated in Phase 1 clinical trials for this indication. Pharmacokinetic assessments in these trials involved the determination of plasma concentrations of this compound using ultra-high-performance liquid chromatography-high-resolution mass spectroscopy (UHPLC-HRMS).

Quantitative Data

While specific IC50 values for this compound are not available in the provided search results, the following table summarizes other relevant quantitative information.

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₆Cl₂N₄O₂ | MedChemExpress |

| CAS Number | 1150701-66-8 | MedChemExpress |

| Molecular Weight | 391.25 | MedChemExpress |

Synthesis of this compound

The detailed, step-by-step synthesis of this compound is described in patent WO/2009060053 A1, where it is listed as compound example 16. While the full text of the patent providing the explicit experimental procedure is not available through the performed searches, a general synthetic route can be inferred based on the chemical structure: 2-((1-(4-aminobutyl)-1H-indazol-5-yl)amino)-N-(3-chloro-4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydrofuro[2,3-f]quinoline-3-carboxamide.

The synthesis of such a complex molecule would likely involve a multi-step process, potentially including:

-

Formation of the furo[2,3-f]quinoline core: This could be achieved through a series of cyclization and condensation reactions starting from simpler aromatic precursors.

-

Amidation reaction: The carboxamide linkage would be formed by coupling the furo[2,3-f]quinoline carboxylic acid derivative with 3-chloro-4-fluoroaniline.

-

Synthesis of the substituted indazole: The 1-(4-aminobutyl)-1H-indazol-5-amine moiety would be synthesized separately.

-

Final coupling reaction: The final step would likely be a nucleophilic aromatic substitution or a coupling reaction to connect the indazole and furo[2,3-f]quinoline fragments.

Experimental Protocols

Stearoyl-CoA Desaturase (SCD) Inhibition Assay (Representative Protocol)

This protocol is a representative example of how the inhibitory activity of a compound like this compound against SCD could be determined. The specific assay conditions used for this compound are not detailed in the available search results.

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of SCD.

Principle: The assay measures the conversion of a labeled saturated fatty acid substrate (e.g., [¹⁴C]-stearoyl-CoA or deuterium-labeled stearoyl-CoA) to its monounsaturated product by SCD in a microsomal preparation. The inhibition of this conversion by the test compound is quantified.

Materials:

-

Microsomal preparation containing SCD (e.g., from liver tissue or recombinant expression system)

-

[¹⁴C]-Stearoyl-CoA or deuterium-labeled stearoyl-CoA

-

NADH or NADPH

-

Bovine Serum Albumin (BSA)

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Quenching solution (e.g., a mixture of organic solvents)

-

Scintillation cocktail (for radiolabeled assay)

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents: Prepare assay buffer, substrate solution, and a dilution series of this compound.

-

Enzyme Reaction: a. In a microcentrifuge tube or a well of a microplate, add the assay buffer, microsomal preparation, and the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available. b. Pre-incubate the mixture for a defined period at 37°C. c. Initiate the reaction by adding the labeled stearoyl-CoA substrate and NADH/NADPH. d. Incubate the reaction mixture for a specific time at 37°C.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Product Extraction and Analysis: a. Extract the fatty acids from the reaction mixture. b. Separate the substrate and the monounsaturated product using either thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS). c. Quantify the amount of product formed. For radiolabeled assays, this can be done using a scintillation counter. For mass spectrometry-based assays, the peak areas of the substrate and product are measured.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of Stearoyl-CoA Desaturase (SCD)

Caption: Inhibition of the SCD1 pathway by this compound.

Experimental Workflow for Characterization of an SCD Inhibitor

References

The Structure-Activity Relationship of GSK1940029: A Stearoyl-CoA Desaturase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1940029 is a potent and selective inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids.[1][2][3][4] This technical guide delves into the available information regarding the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols utilized in its evaluation. While specific, comprehensive SAR data for this compound and its analogs are not extensively available in the public domain, this document synthesizes the existing knowledge from patent literature and clinical studies to provide a foundational understanding for researchers in the field. This compound has been investigated as a topical treatment for acne, leveraging its ability to modulate lipid production in sebaceous glands.[5][6]

Introduction to Stearoyl-CoA Desaturase (SCD) and its Role in Disease

Stearoyl-CoA desaturase (SCD) is a key lipogenic enzyme that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid precursors, stearoyl-CoA and palmitoyl-CoA, respectively. The activity of SCD is crucial for various physiological processes, including membrane fluidity, lipid signaling, and the formation of triglycerides and cholesterol esters.

Elevated SCD activity has been implicated in a range of pathological conditions, including metabolic syndrome, nonalcoholic fatty liver disease, cancer, and skin disorders like acne.[5] In the context of acne, SCD-1, an isoform of SCD, is highly expressed in sebaceous glands. Its activity leads to the production of sebum components that are essential for the development of acne, including the promotion of Propionibacterium acnes growth and subsequent inflammation.[5] Therefore, the inhibition of SCD-1 presents a promising therapeutic strategy for the management of acne and other related skin disorders.

This compound: A Novel SCD Inhibitor

This compound has been identified as a potent inhibitor of SCD, originating from patent WO/2009060053 A1 as compound example 16.[1][2][3] Its development has primarily focused on a topical formulation to minimize systemic exposure and potential side effects associated with SCD inhibition.[5][6]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of SCD-1. This inhibition leads to a reduction in the synthesis of MUFAs within sebaceous glands. The decrease in MUFA levels alters the composition of sebum, making it a less favorable environment for the proliferation of P. acnes. This, in turn, is expected to reduce inflammation and the formation of acne lesions. Preclinical studies in mice have demonstrated that topical application of this compound gel resulted in atrophy of the sebaceous glands, further supporting its mechanism of action.[5]

Structure-Activity Relationship (SAR) of this compound

Detailed, publicly available SAR studies that systematically explore the chemical space around this compound are limited. The primary source of information is the patent literature, which often protects a broad chemical scaffold without disclosing the specific activity of each synthesized analog. However, based on the known structure of this compound and general principles of medicinal chemistry, a hypothetical SAR can be inferred.

Note: The following table is a template. Specific quantitative data for analogs of this compound are not publicly available.

| Compound/Analog | R1 Group | R2 Group | SCD-1 Inhibition (IC50, nM) | Notes |

| This compound | - | - | [Data not publicly available] | Lead compound |

| Analog 1 | [Modification] | [Modification] | [Data not publicly available] | [Hypothetical effect, e.g., Increased potency] |

| Analog 2 | [Modification] | [Modification] | [Data not publicly available] | [Hypothetical effect, e.g., Decreased potency] |

| Analog 3 | [Modification] | [Modification] | [Data not publicly available] | [Hypothetical effect, e.g., Improved selectivity] |

Experimental Protocols

The evaluation of this compound has involved a series of in vitro and in vivo experiments, as well as clinical trials. Below are summaries of key experimental methodologies.

In Vivo Pharmacokinetic Analysis

Pharmacokinetic parameters of this compound were assessed in a Phase 1 clinical trial involving topical application.[5][6]

-

Sample Collection: Plasma samples were collected from healthy adult subjects at various time points following topical application of this compound gel.

-

Sample Preparation: this compound was extracted from human plasma (250 μL) using a double liquid-liquid extraction method with methyl tert-butyl ether. An isotopically labeled internal standard ([¹³C₇]-GSK1940029) was used for quantification.[5]

-

Analytical Method: The concentrations of this compound in plasma were determined using a validated ultra-high-performance liquid chromatography-high-resolution mass spectroscopy (UHPLC-HRMS) method.[5]

-

Quantification Range: The analytical methods were validated over concentration ranges of 10 to 5000 pg/mL and 1 to 500 pg/mL.[5]

Dermal Irritation and Sensitization Studies

Preclinical safety and tolerability were assessed in animal models.[5]

-

Irritation Potential: The irritation potential of this compound gel (up to 2% concentration) and the gel vehicle was evaluated in rabbits.[5]

-

Sensitization Potential: Contact sensitization potential was assessed in mice.[5]

-

Results: this compound gel was found to be non-irritating and not a contact sensitizer in these studies.[5]

Clinical Development and Findings

This compound has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics as a topical treatment.[5][6]

-

Study Design: Two interdependent, parallel studies were conducted in healthy adults. Study 1 assessed the irritation potential, while Study 2 investigated the safety, tolerability, and pharmacokinetics after single and repeated doses under occluded and non-occluded conditions.[5][6]

-

Key Findings:

-

Topical applications of this compound (0.1% to 1%) were well-tolerated.[6]

-

Systemic exposure to this compound was low and increased proportionally with the surface area of application.[6]

-

Occluding the application area led to higher systemic exposure.[6]

-

This compound was not a primary or cumulative irritant after 2 and 21 days of dosing.[5][6]

-

Conclusion

This compound is a promising SCD-1 inhibitor that has demonstrated a favorable safety and tolerability profile in early clinical development for the topical treatment of acne. Its mechanism of action, centered on the reduction of MUFA synthesis in sebaceous glands, is well-supported by preclinical data. While detailed structure-activity relationship data for this compound and its analogs are not publicly available, the foundational knowledge of its biological target and its clinical performance provides a strong basis for further research and development in the field of dermatology and beyond. Future work may focus on the synthesis and evaluation of novel analogs with optimized potency, selectivity, and pharmacokinetic properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (SCD inhibitor 1) | Stearoyl-coa Desaturase 抑制剂 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Phase 1 Randomized, Placebo‐Controlled Trial With a Topical Inhibitor of Stearoyl‐Coenzyme A Desaturase 1 Under Occluded and Nonoccluded Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Target Validation Studies of GSK1940029, a Stearoyl-CoA Desaturase-1 (SCD-1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1940029 is a potent and selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1), a critical enzyme in lipid metabolism. SCD-1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from saturated fatty acids (SFAs) such as stearate (18:0) and palmitate (16:0). This conversion is a key regulatory point in the synthesis of complex lipids, including triglycerides and cholesterol esters. Dysregulation of SCD-1 activity has been implicated in a variety of metabolic disorders, as well as in inflammatory conditions and certain cancers. In the context of dermatology, SCD-1 is highly expressed in sebaceous glands and plays a pivotal role in sebum production. Excessive sebum is a key factor in the pathogenesis of acne vulgaris. This technical guide provides a comprehensive overview of the target validation studies for this compound, focusing on its mechanism of action, preclinical evidence, and the experimental methodologies employed to validate SCD-1 as a therapeutic target.

Molecular Target: Stearoyl-CoA Desaturase-1 (SCD-1)

The primary molecular target of this compound is Stearoyl-CoA Desaturase-1 (SCD-1).[1][2][3][4] SCD-1 is an integral membrane protein located in the endoplasmic reticulum. Its inhibition by this compound leads to a decrease in the synthesis of MUFAs, which in turn affects the composition and quantity of lipids produced by cells, most notably sebocytes in the sebaceous glands.

Preclinical Target Validation

The validation of SCD-1 as a therapeutic target for conditions characterized by excess sebum production, such as acne, is supported by preclinical studies in animal models.

In Vivo Efficacy in Murine Models

Topical application of this compound has been shown to induce sebaceous gland atrophy in mice.[5] In a study involving twice-daily topical applications to Crl:NMRI(Han) mice, both 0.3% and 2% concentrations of this compound gel resulted in minimal to moderate atrophy of the sebaceous glands.[5] This finding is consistent with studies on mice with a genetic deletion of the Scd1 gene, which also exhibit atrophic sebaceous glands, highlighting the critical role of SCD-1 in maintaining sebaceous gland size and function.

Table 1: Summary of In Vivo Preclinical Data for this compound

| Animal Model | Compound Concentration | Application | Observed Effect | Reference |

| Crl:NMRI(Han) mice | 0.3% and 2% gel | Twice-daily topical | Minimal to moderate sebaceous gland atrophy | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of this compound's target.

In Vitro SCD-1 Enzymatic Assay (General Protocol)

While a specific protocol for this compound is not publicly available, a general approach to measure SCD-1 enzymatic activity in vitro involves the use of liver microsomes, which are a rich source of the enzyme, and a radiolabeled substrate.

Objective: To determine the inhibitory potential of a compound on SCD-1 activity.

Materials:

-

Liver microsomes from a suitable species (e.g., rat, human)

-

Radiolabeled [14C]stearoyl-CoA (substrate)

-

NADH (cofactor)

-

ATP

-

Coenzyme A

-

Bovine Serum Albumin (BSA)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADH, ATP, Coenzyme A, and BSA.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the liver microsomes and [14C]stearoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the lipids.

-

Acidify the mixture to protonate the fatty acids.

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Separate the saturated and monounsaturated fatty acids using techniques like thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled monounsaturated fatty acid (e.g., [14C]oleate) formed using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Lipogenesis Assay (General Protocol)

This assay measures the de novo synthesis of lipids in cultured cells, providing a functional readout of SCD-1 inhibition.

Objective: To assess the effect of a compound on lipid synthesis in a cellular context.

Materials:

-

Cultured cells expressing SCD-1 (e.g., sebocytes, hepatocytes)

-

Radiolabeled lipid precursor (e.g., [14C]acetate or [3H]glycerol)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Procedure:

-

Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Add the radiolabeled lipid precursor to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized lipids.

-

Wash the cells to remove unincorporated precursor.

-

Lyse the cells and extract the total lipids using an appropriate solvent system.

-

Separate the different lipid classes (e.g., triglycerides, cholesterol esters, phospholipids) by TLC.

-

Visualize and quantify the radiolabeled lipids using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a scintillation counter.

-

Determine the effect of the compound on the synthesis of specific lipid species.

Histological Analysis of Sebaceous Gland Atrophy in Mice

This method provides a qualitative and quantitative assessment of the in vivo effects of a compound on sebaceous gland morphology.

Objective: To evaluate the impact of a topically applied compound on the size and number of sebaceous glands in mouse skin.

Materials:

-

Skin biopsy samples from treated and control mice

-

Formalin or other fixatives

-

Paraffin for embedding

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Microscope with a camera and image analysis software

Procedure:

-

Collect skin biopsies from the treated and vehicle control areas of the mice.

-

Fix the tissue samples in formalin and process for paraffin embedding.

-

Section the paraffin blocks using a microtome to obtain thin sections (e.g., 5 µm).

-

Mount the sections on microscope slides and perform H&E staining to visualize the tissue morphology.

-

Examine the stained sections under a microscope to qualitatively assess changes in sebaceous gland size and structure.

-

For quantitative analysis, capture images of multiple random fields of view from each section.

-

Use image analysis software to measure the area and/or count the number of sebaceous glands per unit area of skin or per hair follicle.

-

Statistically compare the measurements between the treated and control groups to determine the significance of any observed atrophy.

Signaling Pathways and Experimental Workflows

SCD-1 and the SREBP-1c Lipogenic Pathway in Sebocytes

The expression of SCD-1 and other key lipogenic enzymes is transcriptionally regulated by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). The following diagram illustrates the simplified signaling pathway leading to lipogenesis in sebocytes and the point of intervention for this compound.

Experimental Workflow for Target Validation

The following diagram outlines the typical workflow for the validation of a molecular target, such as SCD-1, for a therapeutic agent like this compound.

References

GSK1940029: A Technical Guide to a Potent Stearoyl-CoA Desaturase-1 Inhibitor and its Role in Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1940029 is a potent and selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1), a critical enzyme in the fatty acid synthesis pathway responsible for converting saturated fatty acids into monounsaturated fatty acids. By targeting SCD-1, this compound modulates cellular lipid composition, impacting a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical and clinical data, and its effects on fatty acid synthesis pathways. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of SCD-1 inhibition.

Introduction to Fatty Acid Synthesis and the Role of SCD-1

De novo fatty acid synthesis is a fundamental metabolic pathway responsible for the production of fatty acids from acetyl-CoA. This process is essential for the formation of cellular membranes, energy storage, and the generation of signaling molecules. A key regulatory step in this pathway is the introduction of a double bond into saturated fatty acids, a reaction catalyzed by Stearoyl-CoA Desaturase (SCD).

SCD-1 is the primary isoform of this enzyme in humans and is responsible for the conversion of stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. The ratio of saturated to monounsaturated fatty acids is crucial for maintaining the fluidity of cell membranes and cellular homeostasis. Dysregulation of SCD-1 activity has been implicated in a range of diseases, including metabolic disorders, cancer, and inflammatory skin conditions like acne vulgaris.[1]

This compound: A Selective SCD-1 Inhibitor

This compound is a small molecule inhibitor of SCD-1.[2][3][4][5] While the precise IC50 value for this compound is not publicly available in the reviewed literature, a human IC50 has been referenced in the context of predicting clinical efficacy, suggesting its potent inhibitory activity.[6]

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of SCD-1. This inhibition blocks the conversion of saturated fatty acids to monounsaturated fatty acids, leading to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids within the cell. This alteration in the cellular lipid profile is the primary mechanism through which this compound modulates downstream biological processes.

Preclinical and Clinical Data

In Vivo Efficacy: Sebaceous Gland Atrophy

A key preclinical finding for this compound is its effect on sebaceous glands. In a study using Crl:NMRI(Han) mice, topical application of this compound gel resulted in minimal to moderate atrophy of the sebaceous glands.[6] This provides a strong rationale for its development as a treatment for acne, a condition characterized by excessive sebum production.

Table 1: In Vivo Efficacy of Topical this compound in Mice [6]

| Animal Model | Formulation | Application | Observed Effect |

| Crl:NMRI(Han) mice | 0.3% and 2% this compound gel | Twice-daily topical | Minimal to moderate sebaceous gland atrophy |

Clinical Pharmacokinetics

A Phase 1 clinical trial has been conducted to evaluate the safety and pharmacokinetics of a topical this compound gel in healthy adults. The study demonstrated that systemic exposure to this compound was influenced by the surface area of application and whether the area was occluded.[4][6]

Table 2: Summary of Phase 1 Clinical Pharmacokinetic Parameters for Topical this compound Gel [4][6]

| Dose | Application Area | Occlusion | AUC (Area Under the Curve) | Cmax (Maximum Concentration) |

| 0.1% to 1% | Variable | Non-occluded/Occluded | Proportional to surface area | Influenced by occlusion |

| Specific values for AUC and Cmax are not detailed in the publicly available literature. |

Experimental Protocols

In Vivo Sebaceous Gland Atrophy Model

While a detailed, step-by-step protocol is not available in the public domain, the key elements of the preclinical in vivo efficacy study are outlined below.

-

Animal Model: Crl:NMRI(Han) mice.[6]

-

Test Article: this compound formulated as a gel at concentrations of 0.3% and 2%.[6]

-

Dosing Regimen: Twice-daily topical application to the skin.[6]

-

Endpoint: Histological assessment of sebaceous gland size and morphology to determine the degree of atrophy.

SCD-1 Inhibition Assay (General Protocol)

A specific protocol for determining the IC50 of this compound is not publicly available. However, a general protocol for assessing SCD-1 inhibition in a cellular context is as follows:

-

Cell Culture: Human hepatoma (HepG2) cells, which endogenously express SCD-1, are commonly used.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).

-

Substrate Addition: A labeled saturated fatty acid, such as [14C]-stearic acid, is added to the culture medium.

-

Lipid Extraction: After a defined incubation period, total cellular lipids are extracted.

-

Analysis: The extracted lipids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to distinguish the saturated substrate from the monounsaturated product.

-

Quantification: The amount of radiolabeled monounsaturated fatty acid is quantified to determine the rate of conversion and, consequently, the inhibitory activity of the compound. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

Inhibition of SCD-1 by this compound initiates a cascade of events stemming from the altered cellular lipid composition. While direct studies on the signaling pathways affected by this compound are not widely published, the known consequences of SCD-1 inhibition allow for the depiction of the expected molecular signaling.

Conclusion

This compound is a potent inhibitor of SCD-1 that has demonstrated preclinical efficacy in reducing the size of sebaceous glands, supporting its development for the treatment of acne. Its mechanism of action, centered on the modulation of fatty acid synthesis, highlights the therapeutic potential of targeting this pathway for various diseases. Further publication of detailed preclinical data, including the specific IC50 and comprehensive in vivo studies, will be valuable for the scientific community to fully understand the pharmacological profile of this compound. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the continued investigation of this compound and the broader field of SCD-1 inhibition.

References

- 1. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Phase 1 Randomized, Placebo‐Controlled Trial With a Topical Inhibitor of Stearoyl‐Coenzyme A Desaturase 1 Under Occluded and Nonoccluded Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GSK1940029 on Cellular Lipid Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1940029 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in cellular lipid metabolism. SCD1 is an endoplasmic reticulum-resident enzyme responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. This desaturation step is rate-limiting in the de novo synthesis of MUFAs and plays a crucial role in maintaining the cellular balance between saturated and unsaturated fatty acids. This balance is vital for numerous cellular functions, including membrane fluidity, signal transduction, and energy storage.

Dysregulation of SCD1 activity has been implicated in a variety of diseases, including metabolic disorders, inflammatory conditions, and cancer. In the context of oncology, many cancer cells exhibit a heightened dependence on de novo lipogenesis to support rapid proliferation and membrane synthesis. By inhibiting SCD1, this compound alters the lipidome of cancer cells, leading to an accumulation of SFAs and a depletion of MUFAs. This shift can induce cellular stress, impair signaling pathways dependent on specific lipid species, and ultimately lead to cell cycle arrest and apoptosis in susceptible cancer cell populations. This technical guide provides an in-depth overview of the effects of SCD1 inhibition by compounds like this compound on cellular lipid composition, supported by representative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Data Presentation: The Effects of SCD1 Inhibition on Fatty Acid Composition

While detailed lipidomics data for this compound are not extensively available in the public domain, the effects of SCD1 inhibition on cellular fatty acid profiles are well-documented. The following tables summarize representative quantitative data from a study on human breast cancer tissue explants treated with a highly selective SCD1 inhibitor, CAY10566. These changes are indicative of the expected effects of this compound.

Table 1: Fatty Acid Composition in Human Breast Cancer Tissue Explants Following SCD1 Inhibition

| Fatty Acid | Control (Untreated) (% of Total Fatty Acids) | SCD1 Inhibitor (CAY10566) Treated (% of Total Fatty Acids) | Fold Change | p-value |

| Saturated Fatty Acids (SFAs) | ||||

| Myristic acid (14:0) | 2.8 ± 0.4 | 3.5 ± 0.5 | 1.25 | < 0.05 |

| Palmitic acid (16:0) | 25.1 ± 2.1 | 30.2 ± 2.5 | 1.20 | < 0.01 |

| Stearic acid (18:0) | 12.5 ± 1.5 | 18.2 ± 1.8 | 1.46 | < 0.001 |

| Monounsaturated Fatty Acids (MUFAs) | ||||

| Palmitoleic acid (16:1n-7) | 4.1 ± 0.6 | 2.9 ± 0.4 | 0.71 | < 0.05 |

| Oleic acid (18:1n-9) | 35.2 ± 3.0 | 25.8 ± 2.7 | 0.73 | < 0.001 |

| Polyunsaturated Fatty Acids (PUFAs) | ||||

| Linoleic acid (18:2n-6) | 10.5 ± 1.2 | 12.6 ± 1.4 | 1.20 | < 0.05 |

| Arachidonic acid (20:4n-6) | 2.1 ± 0.3 | 2.0 ± 0.3 | 0.95 | > 0.05 |

Data are presented as mean ± standard deviation. Data adapted from Mohammadzadeh et al., Journal of Breast Cancer, 2014.[1] The study used explant cultures from 12 patients with infiltrating ductal breast cancer.

Table 2: Key Fatty Acid Ratios and Desaturase Activity Indices

| Index | Calculation | Control (Untreated) | SCD1 Inhibitor (CAY10566) Treated | Percent Change | p-value |

| SCD1 Activity Index | 18:1n-9 / 18:0 | 2.82 | 1.42 | -49.6% | < 0.001 |

| Elongase Activity Index | 18:0 / 16:0 | 0.50 | 0.60 | +20.0% | < 0.05 |

| Δ6 Desaturase Activity Index | 20:4n-6 / 18:2n-6 | 0.20 | 0.16 | -20.0% | > 0.05 |

| Total SFA / Total MUFA Ratio | (14:0+16:0+18:0) / (16:1n-7+18:1n-9) | 1.02 | 1.79 | +75.5% | < 0.001 |

Data derived from the values in Table 1. The SCD1 activity index is a direct measure of the enzyme's function.

Signaling Pathways and Experimental Workflows

SCD1-Mediated Lipid Desaturation Pathway

The following diagram illustrates the central role of SCD1 in converting saturated fatty acids to monounsaturated fatty acids, a key step in the synthesis of various lipid species.

Experimental Workflow for Lipidomic Analysis

The diagram below outlines a typical workflow for analyzing changes in cellular lipid composition following treatment with an SCD1 inhibitor.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., human breast cancer cell line MCF-7) in 6-well plates at a density of 5 x 105 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

-

Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Treat the cells with the this compound-containing medium or a vehicle control (DMSO) for a specified period (e.g., 24 or 48 hours).

Lipid Extraction (MTBE Method)

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Metabolism Quenching: Add 1 mL of ice-cold methanol to each well to quench enzymatic activity. Scrape the cells and transfer the cell suspension to a 2 mL microcentrifuge tube.

-

Internal Standards: Add a mixture of internal standards (e.g., deuterated lipid standards) to each sample for normalization and quantification.

-

MTBE Addition: Add 5 mL of methyl-tert-butyl ether (MTBE) to each tube.

-

Incubation: Vortex the mixture vigorously for 10 seconds and then incubate on a shaker at 4°C for 1 hour.

-

Phase Separation: Add 1.25 mL of water to induce phase separation. Vortex for 10 seconds and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis for Fatty Acid Profiling

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A suitable gradient from, for example, 30% B to 100% B over 20 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Data Acquisition: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both MS1 and MS/MS spectra.

-

MS1 Scan Range: m/z 100-1500.

-

MS/MS: Use collision-induced dissociation (CID) with appropriate collision energies to fragment the lipid precursors for structural identification.

-

Data Analysis

-

Data Processing: Use specialized software (e.g., XCMS, MS-DIAL, LipidSearch) for peak picking, retention time alignment, and feature detection.

-

Lipid Identification: Identify lipids by matching the accurate mass, retention time, and fragmentation patterns to lipid databases (e.g., LIPID MAPS, HMDB).

-

Quantification: Calculate the peak area for each identified lipid species and normalize it to the corresponding internal standard.

-

Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the this compound-treated and control groups.

Logical Relationships: SCD1 Inhibition and Cellular Consequences

The inhibition of SCD1 by this compound sets off a cascade of events stemming from the altered lipid composition. The diagram below illustrates the logical flow from enzyme inhibition to potential cellular outcomes.

Conclusion

This compound, as a potent inhibitor of SCD1, profoundly impacts the cellular lipid landscape. The primary effect is a significant shift in the balance of saturated and monounsaturated fatty acids, leading to an increase in the SFA/MUFA ratio. This fundamental change in lipid composition has far-reaching consequences for cellular function, affecting membrane integrity, signaling pathways, and inducing cellular stress. The data and protocols presented in this guide offer a framework for researchers to investigate and understand the intricate effects of SCD1 inhibition. As the field of lipidomics continues to evolve, further detailed analyses will undoubtedly uncover more nuanced roles of SCD1 and the therapeutic potential of its inhibitors in various disease contexts.

References

GSK1940029: A Technical Guide to a Potent Probe for Stearoyl-CoA Desaturase-1 (SCD1) Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) precursors, stearate (18:0) and palmitate (16:0) respectively. The balance between SFAs and MUFAs is crucial for cellular function, impacting membrane fluidity, signaling pathways, and energy storage. Dysregulation of SCD1 activity has been implicated in a range of pathologies including metabolic diseases, inflammatory conditions, and cancer.

GSK1940029 has emerged as a potent and specific inhibitor of SCD1, making it an invaluable chemical probe to investigate the physiological and pathological roles of this key enzyme. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its effects on cellular signaling pathways.

Mechanism of Action

This compound functions as a direct inhibitor of the SCD1 enzyme. By binding to the enzyme, it blocks the desaturation of stearoyl-CoA and palmitoyl-CoA, leading to a decrease in the cellular pool of MUFAs and a concomitant increase in SFAs. This shift in the SFA/MUFA ratio alters the composition of cellular lipids, including phospholipids, triglycerides, and cholesterol esters, thereby impacting various cellular processes.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its use as an SCD1 probe.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference Patent |

| IC50 | Human | Data Not Publicly Available | WO/2009/060053 A1[1][2][3] |

Note: While specific IC50 values for this compound are not publicly available in the reviewed literature, the patent information suggests potent inhibitory activity. Other described SCD1 inhibitors have demonstrated potencies in the nanomolar range..[4]

Table 2: In Vivo Pharmacokinetic Parameters of Topical this compound Gel (Human)

| Parameter | 0.1% Gel (400 cm²) | 0.3% Gel (400 cm²) | 1% Gel (400 cm²) |

| Cmax (pg/mL) | Not Reported | Not Reported | Not Reported |

| AUC (pg*h/mL) | Not Reported | Not Reported | Not Reported |

| Systemic Exposure Proportionality | Proportional to surface area and higher under occluded conditions.[4][5][6] |

Note: A phase 1 clinical trial of a topical gel formulation of this compound in healthy adults demonstrated that systemic exposure was proportional to the application surface area and was increased under occluded conditions. The treatment was generally well-tolerated with no significant systemic adverse effects reported.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the effective use of this compound as a research tool. Below are protocols for key experiments to assess its function.

Protocol 1: In Vitro SCD1 Inhibition Assay

This protocol is a general guideline for determining the IC50 of an SCD1 inhibitor like this compound.

Objective: To quantify the inhibitory potency of this compound on SCD1 activity in a cellular or microsomal-based assay.

Materials:

-

Cell line expressing SCD1 (e.g., HepG2, sebocytes) or liver microsomes

-

This compound

-

[14C]-Stearoyl-CoA or other suitable labeled SFA substrate

-

Cell culture medium and reagents

-

Scintillation counter and fluid

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system

Procedure:

-

Cell Culture/Microsome Preparation: Culture SCD1-expressing cells to confluence or prepare liver microsomes according to standard protocols.

-

Compound Treatment: Incubate the cells or microsomes with varying concentrations of this compound (typically in a logarithmic dilution series) for a predetermined time. Include a vehicle control (e.g., DMSO).

-

Substrate Addition: Add the radiolabeled SFA substrate (e.g., [14C]-Stearoyl-CoA) to the reaction and incubate for a specific period to allow for enzymatic conversion.

-

Lipid Extraction: Terminate the reaction and extract the total lipids using a suitable method (e.g., Bligh-Dyer or Folch extraction).

-

Lipid Separation: Separate the fatty acid methyl esters (FAMEs) by TLC or HPLC to resolve the saturated and monounsaturated fatty acid fractions.

-

Quantification: Quantify the radioactivity in the SFA and MUFA fractions using a scintillation counter.

-

Data Analysis: Calculate the percentage of SCD1 inhibition for each concentration of this compound relative to the vehicle control. Plot the inhibition data against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Cellular Fatty Acid Composition by Mass Spectrometry

Objective: To determine the effect of this compound on the cellular fatty acid profile.

Materials:

-

Cell line of interest (e.g., sebocytes, cancer cell lines)

-

This compound

-

Cell culture medium and reagents

-

Internal standards (e.g., deuterated fatty acids)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Treatment: Culture cells and treat with this compound at a desired concentration and for a specific duration. Include a vehicle control.

-

Cell Harvesting and Lipid Extraction: Harvest the cells and perform a total lipid extraction, adding internal standards for quantification.

-

Fatty Acid Methyl Ester (FAME) Preparation: Hydrolyze the lipid extract and derivatize the fatty acids to FAMEs.

-

Mass Spectrometry Analysis: Analyze the FAMEs using GC-MS or LC-MS to identify and quantify individual fatty acid species.

-

Data Analysis: Determine the relative or absolute abundance of each fatty acid. Calculate the ratio of monounsaturated to saturated fatty acids (e.g., Oleate/Stearate ratio) to assess the impact of SCD1 inhibition.

Protocol 3: In Vivo Evaluation in a Mouse Model of Sebaceous Gland Function

Objective: To assess the in vivo effect of topical this compound on sebaceous gland morphology and lipid production.

Materials:

-

Mice (e.g., Crl:NMRI(Han) mice)[6]

-

Topical formulation of this compound gel (e.g., 0.3% and 2%)[6]

-

Vehicle control gel

-

Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize mice to housing conditions and randomly assign them to treatment and control groups.

-

Topical Application: Apply the this compound gel or vehicle control to a defined area of the dorsal skin of the mice twice daily for a specified period (e.g., 14 days).[6]

-

Tissue Collection and Processing: At the end of the treatment period, euthanize the mice and collect skin samples from the treated area. Fix the samples in formalin and embed in paraffin.

-

Histological Analysis: Section the paraffin-embedded tissues and stain with hematoxylin and eosin (H&E).

-

Microscopic Evaluation: Examine the stained sections under a microscope to assess the morphology of the sebaceous glands. Quantify changes in sebaceous gland size and number to determine the extent of atrophy.

Signaling Pathways and Logical Relationships

The inhibition of SCD1 by this compound has significant downstream effects on cellular signaling. One of the key pathways influenced is the Wnt/β-catenin signaling cascade, which is crucial for cell proliferation, differentiation, and tumorigenesis.

Caption: Mechanism of this compound action and its impact on the Wnt/β-catenin pathway.

The inhibition of SCD1 by this compound leads to an accumulation of SFAs and a depletion of MUFAs. This alteration in the lipid landscape can indirectly stabilize the β-catenin destruction complex, leading to increased degradation of β-catenin and subsequent downregulation of Wnt target gene transcription.

Caption: Experimental workflow for characterizing this compound as an SCD1 probe.

This workflow outlines a logical progression for characterizing the effects of this compound, starting from its direct enzymatic inhibition, moving to its impact on cellular lipid composition and in vivo effects, and finally to its influence on downstream signaling pathways.

Conclusion

This compound is a valuable tool for dissecting the multifaceted roles of SCD1 in health and disease. Its potent inhibitory activity allows for the precise modulation of cellular lipid metabolism, enabling researchers to investigate the consequences of altered SFA/MUFA ratios in various biological contexts. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound as a chemical probe, ultimately contributing to a deeper understanding of SCD1 function and its potential as a therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. GSK-1940029 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. A Phase 1 Randomized, Placebo‐Controlled Trial With a Topical Inhibitor of Stearoyl‐Coenzyme A Desaturase 1 Under Occluded and Nonoccluded Conditions - PMC [pmc.ncbi.nlm.nih.gov]

GSK1940029: A Technical Guide to a Potent Stearoyl-CoA Desaturase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1940029 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1), a critical enzyme in lipid metabolism. SCD-1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) counterparts, stearic acid (18:0) and palmitic acid (16:0), respectively. The balance between SFAs and MUFAs is crucial for various cellular functions, including membrane fluidity, signal transduction, and energy storage. Dysregulation of SCD-1 activity has been implicated in a range of pathologies, including metabolic diseases, dermatological conditions, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, along with detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a 1,2,3-triazole derivative with the chemical formula C18H16Cl2N4O2 and a molecular weight of 391.25 g/mol .[1][2] Its systematic IUPAC name is 1-[(3,4-dichlorophenyl)methyl]-N-[4-(hydroxymethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide.[3] The structural details and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-N-[4-(hydroxymethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide[3] |

| CAS Number | 1150701-66-8[2][3] |

| Chemical Formula | C18H16Cl2N4O2[1][2] |

| Molecular Weight | 391.25 g/mol [1][2] |

| SMILES String | CC1=C(C(NC2=CC=C(CO)C=C2)=O)N=NN1CC3=CC(Cl)=C(Cl)C=C3[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid, light yellow to yellow powder[4][5] |

| Solubility | Soluble in DMSO (≥ 32 mg/mL or 81.79 mM)[4][6] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years, -20°C for 1 year[5] |

Pharmacological Properties and Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of the enzyme Stearoyl-CoA Desaturase-1 (SCD-1).[5] SCD-1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs.

Table 3: Pharmacological Profile of this compound

| Parameter | Value |

| Target | Stearoyl-CoA Desaturase-1 (SCD-1)[1][5] |

| Mechanism of Action | Inhibition of SCD-1 enzymatic activity, leading to decreased levels of monounsaturated fatty acids and accumulation of saturated fatty acids.[7] |

| Therapeutic Potential | Acne, metabolic diseases (obesity, diabetes), and cancer.[5][7] |

The inhibition of SCD-1 by this compound leads to a shift in the cellular lipid profile, characterized by a decrease in MUFAs and an accumulation of SFAs. This alteration has profound effects on downstream cellular signaling pathways.

Signaling Pathways Modulated by this compound

The inhibition of SCD-1 by this compound impacts several key signaling pathways involved in cell growth, proliferation, and survival.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in patent WO/2009060053 A1. A general synthetic scheme is outlined below:

A detailed, step-by-step protocol is beyond the scope of this guide but can be found in the aforementioned patent literature.

In Vitro SCD-1 Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of this compound on SCD-1 in a cellular context.

Objective: To determine the IC50 of this compound for SCD-1 activity in a relevant cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

This compound

-

[1-14C]-Stearoyl-CoA

-

Cell culture medium and supplements

-

Scintillation counter and fluid

Methodology:

-

Cell Culture: Culture HepG2 cells to ~80% confluency in appropriate media.

-

Compound Treatment: Pre-incubate cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).

-

Substrate Addition: Add [1-14C]-Stearoyl-CoA to the culture medium and incubate for a further period (e.g., 4 hours) to allow for conversion to [1-14C]-Oleoyl-CoA.

-

Lipid Extraction: Harvest the cells and extract total lipids using a suitable method (e.g., Folch method).

-

Separation and Quantification: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Quantify the amount of radiolabeled stearoyl-CoA and oleoyl-CoA using a scintillation counter. Calculate the percentage of SCD-1 inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Pharmacokinetic Study Protocol (Topical Application)

The following is a summarized protocol based on the Phase 1 clinical trial of a topical this compound gel for acne.

Objective: To assess the systemic exposure of this compound after topical application.

Study Design: A randomized, placebo-controlled, dose-escalation study in healthy volunteers.

Methodology:

-

Dosing: Apply a defined amount of this compound gel (at varying concentrations, e.g., 0.1%, 0.3%, 1%) to a specified area of the skin.[5]

-

Blood Sampling: Collect blood samples at predetermined time points post-application (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Analysis: Separate plasma and analyze the concentration of this compound using a validated bioanalytical method such as LC-MS/MS.

-

Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[5]

-

Data Analysis: Analyze the pharmacokinetic data to assess dose-proportionality and the effect of application conditions (e.g., occluded vs. unoccluded).[5]

Conclusion

This compound is a valuable research tool for investigating the role of SCD-1 in health and disease. Its potent and selective inhibitory activity allows for the precise modulation of cellular lipid metabolism and the study of its downstream consequences on various signaling pathways. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting SCD-1. Further investigation into the clinical applications of this compound and other SCD-1 inhibitors is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for GSK1940029 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1940029 is a potent and specific inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in fatty acid metabolism. SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). The inhibition of SCD1 has emerged as a promising therapeutic strategy in various research areas, including oncology, metabolic diseases, and dermatology. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar SCD inhibitors.

Signaling Pathway of Stearoyl-CoA Desaturase (SCD)

The diagram below illustrates the central role of SCD1 in cellular lipogenesis. SCD1 converts saturated fatty acyl-CoAs, such as palmitoyl-CoA and stearoyl-CoA, into their monounsaturated counterparts, palmitoleoyl-CoA and oleoyl-CoA, respectively. These MUFAs are essential components for the synthesis of various lipids, including triglycerides (TAGs), cholesterol esters (CE), and phospholipids (PLs). This compound acts by directly inhibiting the enzymatic activity of SCD1, thereby blocking the production of MUFAs.

Quantitative Data

While specific IC50 values for this compound are not consistently reported across publicly available literature, similar SCD1 inhibitors have been characterized. The following table summarizes representative inhibitory activities for known SCD1 inhibitors. Researchers should determine the IC50 for this compound under their specific experimental conditions.

| Compound | Assay Type | Cell Line / Enzyme Source | IC50 / EC50 |

| Compound A | Cell-based (¹⁴C-Stearic Acid) | HepG2 cells | 0.3 ± 0.1 µM |

| Sterculate | Cell-based (LC/MS) | HepG2 cells | 247 nM (EC50)[1] |

| Oxalamides | Microsomal (Tritiated Substrate) | H2122 cell microsomes | 0.009 µM (EC50) |

| Benzothiazoles | Microsomal (Tritiated Substrate) | H2122 cell microsomes | 0.054 µM (EC50) |

Experimental Protocols

Two primary types of in vitro assays are commonly employed to determine the inhibitory activity of compounds against SCD1: biochemical assays using isolated enzyme preparations (microsomes) and cell-based assays that measure SCD1 activity within intact cells.

Biochemical SCD1 Inhibition Assay using Microsomes

This protocol is adapted from methods described for measuring SCD activity using a radiolabeled substrate.

Workflow:

Methodology:

-

Preparation of Microsomes:

-

Homogenize liver tissue or cultured cells (e.g., those overexpressing SCD1) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.2, containing 0.25 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a microcentrifuge tube or 96-well plate, pre-incubate the microsomal preparation (typically 50-100 µg of protein) with varying concentrations of this compound (or vehicle control, e.g., DMSO) in an assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing 1 mM ATP, 0.5 mM NADH, 0.5 mM Coenzyme A, and 2.5 mM MgCl₂).

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, such as [³H]stearoyl-CoA, to a final concentration of approximately 2-5 µM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

-

Separate the released [³H]H₂O from the unreacted [³H]stearoyl-CoA. This can be achieved by methods such as passing the reaction mixture through a charcoal column or by a liquid-liquid extraction.

-

Quantify the amount of [³H]H₂O produced using a scintillation counter.

-

Calculate the percentage of SCD1 inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based SCD1 Inhibition Assay

This protocol measures the conversion of a labeled saturated fatty acid to its monounsaturated counterpart in cultured cells.

Workflow:

Methodology:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2, A549, or other cells with detectable SCD1 activity) in 24- or 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Inhibitor Treatment and Labeling:

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-4 hours).

-

Add a radiolabeled saturated fatty acid, such as [¹⁴C]stearic acid or a deuterium-labeled stearic acid, to the culture medium.

-

Incubate the cells for an additional period (e.g., 4-24 hours) to allow for fatty acid uptake and metabolism.

-

-

Lipid Extraction and Analysis:

-

Wash the cells with PBS to remove excess labeled fatty acid.

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., a modified Folch method with chloroform:methanol).

-

Hydrolyze the extracted lipids to release the fatty acids (e.g., by saponification with methanolic KOH).

-

Separate the saturated and monounsaturated fatty acids. This can be achieved by:

-

Thin-Layer Chromatography (TLC): Spot the lipid extract on a TLC plate and develop it with an appropriate solvent system. Visualize and quantify the radioactive spots corresponding to the substrate and product.

-

High-Performance Liquid Chromatography (HPLC): Analyze the fatty acid methyl esters (FAMEs) by reverse-phase HPLC with radioactivity detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-radioactive labeled substrates, analyze the fatty acids by LC-MS to determine the ratio of the labeled product to the labeled substrate.[1]

-

-

-

Data Analysis:

-

Calculate the SCD1 activity as the ratio of the labeled monounsaturated fatty acid product to the total labeled fatty acids (substrate + product).

-

Determine the percent inhibition of SCD1 activity for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value as described for the biochemical assay.

-

Concluding Remarks

The provided protocols offer robust methods for the in vitro characterization of this compound and other SCD1 inhibitors. The choice between a biochemical and a cell-based assay will depend on the specific research question. Biochemical assays are useful for determining direct enzyme inhibition, while cell-based assays provide insights into the compound's activity in a more physiologically relevant context, accounting for factors such as cell permeability and metabolism. It is recommended to validate the chosen assay with a known SCD1 inhibitor as a positive control.

References

Application Notes and Protocols for the Investigation of Stearoyl-CoA Desaturase 1 (SCD1) Inhibition in Animal Models of Metabolic Disease

Compound: GSK1940029 (and related SCD1 inhibitors)

Target Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the use of this compound in animal models of metabolic disease is limited. The following application notes and protocols are based on the established mechanism of Stearoyl-CoA Desaturase 1 (SCD1) inhibition and data from preclinical studies of similar SCD1 inhibitors, such as GSK993. The user's initial request identified this compound as a Selective Androgen Receptor Modulator (SARM); however, based on available scientific literature, this compound is characterized as an SCD1 inhibitor.

Introduction

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Elevated SCD1 activity is associated with metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). Inhibition of SCD1 is a promising therapeutic strategy to ameliorate these conditions. Pharmacological inhibition of SCD1 has been shown to protect against diet-induced obesity, hepatic steatosis, and improve insulin sensitivity in preclinical rodent models.[2]

This compound is a known inhibitor of SCD1. While its development has been noted in the context of topical application for acne, the principles of SCD1 inhibition suggest its potential utility in systemic metabolic diseases. These notes provide a framework for designing and conducting preclinical studies to evaluate SCD1 inhibitors like this compound in animal models of metabolic disease.

Mechanism of Action: SCD1 Inhibition

SCD1 is the rate-limiting enzyme in the conversion of SFAs, primarily palmitate (16:0) and stearate (18:0), into their monounsaturated counterparts, palmitoleate (16:1n7) and oleate (18:1n9), respectively. These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids. By inhibiting SCD1, compounds like this compound are expected to decrease the synthesis of MUFAs, leading to an accumulation of SFAs. This shift in the SFA/MUFA ratio can lead to increased lipid oxidation, reduced lipid synthesis and storage, and improved insulin signaling.

Quantitative Data Summary

The following table summarizes representative data from a study using the SCD1 inhibitor GSK993 in a diet-induced insulin-resistant rat model.[3] These results are indicative of the potential effects of SCD1 inhibition.

| Parameter | Vehicle Control | GSK993 (30 mg/kg) | % Change vs. Control |

| Body Weight (g) | 450 ± 15 | 435 ± 12 | ↓ 3.3% |

| Fasting Glucose (mg/dL) | 135 ± 8 | 110 ± 6 | ↓ 18.5% |

| Fasting Insulin (ng/mL) | 4.2 ± 0.5 | 2.8 ± 0.4 | ↓ 33.3% |

| HOMA-IR | 28.1 ± 3.5 | 15.2 ± 2.1 | ↓ 45.9% |

| Hepatic Triglycerides (mg/g) | 25.6 ± 2.1 | 15.8 ± 1.8 | ↓ 38.3% |

| Plasma Triglycerides (mg/dL) | 150 ± 12 | 105 ± 10 | ↓ 30.0% |

| Glucose Infusion Rate (mg/kg/min) | 8.5 ± 0.7 | 12.2 ± 0.9 | ↑ 43.5% |

Data are presented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Experimental Protocols

Animal Models

1. Diet-Induced Obesity (DIO) Mouse/Rat Model:

-

Species: C57BL/6J mice or Sprague-Dawley rats are commonly used due to their susceptibility to developing obesity and insulin resistance on a high-fat diet.

-

Diet: A high-fat diet (HFD) with 45-60% of calories from fat is typically used to induce the metabolic phenotype.

-

Induction Period: Animals are fed the HFD for 8-16 weeks to establish obesity, hyperglycemia, and insulin resistance.

2. Genetic Models:

-

Zucker (fa/fa) Rats: These rats have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance.[3]

-